2-Fluoro-4-methyl-5-nitrobenzaldehyde
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Overview
Description
2-Fluoro-4-methyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6FNO3 and a molecular weight of 183.14 g/mol . It is characterized by a benzaldehyde core substituted with fluorine, methyl, and nitro groups. This compound is a pale yellow solid that is soluble in most organic solvents . It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
2-Fluoro-4-methyl-5-nitrobenzaldehyde can be synthesized through several synthetic routes. One common method involves the nitration of 2-fluoro-4-methylbenzaldehyde under controlled conditions . The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the benzaldehyde ring.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
2-Fluoro-4-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 2-fluoro-4-methyl-5-aminobenzaldehyde, while oxidation of the aldehyde group produces 2-fluoro-4-methyl-5-nitrobenzoic acid .
Scientific Research Applications
2-Fluoro-4-methyl-5-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-5-nitrobenzaldehyde depends on its specific application. In biological systems, the compound can interact with enzymes and proteins through its aldehyde and nitro groups. These interactions can lead to the formation of covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function . The fluorine atom can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
2-Fluoro-4-methyl-5-nitrobenzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-5-nitrobenzaldehyde: This compound lacks the methyl group present in this compound, which can affect its reactivity and applications.
2-Fluoro-4-methoxy-5-nitrobenzaldehyde: The presence of a methoxy group instead of a methyl group can significantly alter the compound’s chemical properties and reactivity.
2-Chloro-4-fluoro-5-nitrobenzaldehyde: The substitution of chlorine for the methyl group can lead to different reactivity patterns and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
2-Fluoro-4-methyl-5-nitrobenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H6FNO3
- Molecular Weight : 185.11 g/mol
- Structure : The compound features a benzaldehyde moiety with a fluorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amine, which may participate in enzyme inhibition or receptor modulation. This mechanism is crucial for its potential therapeutic effects.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound and its derivatives:
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Cytotoxicity Assays : The compound was evaluated against several cancer cell lines, including:
- HL-60 (acute myeloid leukemia) : IC50 = 1.05 ± 0.35 μM
- K-562 (chronic myeloid leukemia) : IC50 = 1.25 ± 0.35 μM
- MCF7 (breast cancer) : IC50 = 3.25 ± 1.91 μM
- Selectivity Index : The compound exhibited low cytotoxicity in normal Vero cells, suggesting a favorable selectivity index greater than 25-fold compared to cancer cells, which is advantageous for therapeutic applications .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds:
- Inhibition of Bacterial Growth : Compounds similar to this compound have shown effectiveness against various bacterial strains by inhibiting DNA gyrase, a crucial enzyme for bacterial replication.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and IC50 values of selected compounds related to this compound:
Compound Name | Cell Line | IC50 (μM) | Biological Activity |
---|---|---|---|
This compound | HL-60 | 1.05 ± 0.35 | Anticancer |
K-562 | 1.25 ± 0.35 | Anticancer | |
MCF7 | 3.25 ± 1.91 | Anticancer | |
Derivative with -NO2 | HL-60 | 0.70 ± 0.14 | Enhanced cytotoxicity |
K-562 | <1.00 | Enhanced cytotoxicity |
Case Studies and Research Findings
- Study on Structural Variations : A study explored the impact of substituents on the cytotoxic activity of related compounds, demonstrating that fluorinated derivatives generally exhibited enhanced selectivity and potency against cancer cell lines while maintaining lower toxicity in normal cells .
- Mechanistic Insights : Computational studies have indicated that the presence of the nitro group significantly influences the electronic properties and reactivity of the compound, which may be critical for its interaction with biological targets .
Properties
IUPAC Name |
2-fluoro-4-methyl-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDWVXUIJCCEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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